molecular formula C17H16N4O3 B4280035 N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide

N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide

Cat. No. B4280035
M. Wt: 324.33 g/mol
InChI Key: BAPCCBHRNRLMLU-RZNTYIFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide, also known as BDDPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDDPA is a small molecule that has been shown to possess a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide is not yet fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways in cells. N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide has been shown to inhibit the activity of certain kinases and phosphatases, as well as to interfere with the function of various proteins involved in cell signaling and gene expression.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide has been shown to possess a range of interesting biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells unaffected. N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide has also been shown to inhibit the growth of various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide for lab experiments is its relatively low cost and ease of synthesis. N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide is also a small molecule, which makes it easier to study using various analytical techniques. However, one of the main limitations of N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide. One promising area of research is in the development of new anticancer agents based on N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide. Another potential direction is in the development of new antibiotics based on N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide, which could help to combat the growing problem of antibiotic resistance. Additionally, further research is needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide and to identify any potential side effects or limitations of its use.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising areas of research for N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide is in the field of medicinal chemistry, where it has been shown to possess a range of interesting biological properties. N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide has been studied for its potential use as an anticancer agent, as well as for its ability to inhibit the growth of various bacterial and fungal strains.

properties

IUPAC Name

(Z)-N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-ethylpyrazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-2-21-10-13(9-20-21)5-14(7-18)17(22)19-8-12-3-4-15-16(6-12)24-11-23-15/h3-6,9-10H,2,8,11H2,1H3,(H,19,22)/b14-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPCCBHRNRLMLU-RZNTYIFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C=C(C#N)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)/C=C(/C#N)\C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide
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N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide
Reactant of Route 3
N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide
Reactant of Route 4
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N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide
Reactant of Route 6
N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide

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